6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Pharmacokinetics Drug Design Structure-Activity Relationship

This fluorinated quinolinone is an essential advanced intermediate for medicinal chemistry programs targeting MAO-B or antimicrobial agents. The C6 fluorine atom, absent in non-fluorinated analogs like CAS 114561-15-8, directly enhances metabolic stability and target selectivity by blocking CYP450-mediated oxidation. Choose this building block for accurate SAR profiling and to pre-install a key pharmacophoric element for lead optimization.

Molecular Formula C11H10FNO2
Molecular Weight 207.2 g/mol
CAS No. 2092727-97-2
Cat. No. B1448915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
CAS2092727-97-2
Molecular FormulaC11H10FNO2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C=C(C1=O)CO
InChIInChI=1S/C11H10FNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3
InChIKeyADPAXHORBHEFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one (CAS 2092727-97-2): A Halogenated Quinolinone Scaffold for Focused Chemical Biology and Lead Optimization


6-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a synthetic, fluorinated derivative of the quinolin-2(1H)-one heterocyclic scaffold, characterized by a C6 fluorine atom and a C3 hydroxymethyl substituent . This compound represents a versatile intermediate for the synthesis of biologically active molecules, with its structural features—particularly the electron-withdrawing fluorine—implicated in modulating pharmacokinetic properties and target engagement [1]. While direct, peer-reviewed biological data for this precise molecule remains sparse in the public domain, its value is firmly established by its chemical attributes and its role as a strategic building block for more complex analogs with reported activities against microbial targets and monoamine oxidase B (MAO-B) [2].

6-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: Critical Differentiation from Non-Halogenated and Other Quinolinone Analogs


Generic substitution with non-fluorinated 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one (CAS 114561-15-8) is not equivalent due to the profound influence of the C6 fluorine on key physicochemical and pharmacological parameters. The electron-withdrawing nature of fluorine is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at the 6-position, a common site for CYP450-mediated clearance in quinoline derivatives [1]. Furthermore, the introduction of fluorine alters lipophilicity and electronic distribution, which can directly impact membrane permeability, target binding affinity, and selectivity profiles observed in related quinolinone series . Consequently, using the non-fluorinated analog in assays intended for a fluorinated compound's specific property profile (e.g., optimized LogP or altered pKa) would introduce a confounding variable, potentially yielding inaccurate structure-activity relationship (SAR) data or suboptimal lead optimization outcomes [1].

Quantitative Differentiation: Evidence-Based Comparison of 6-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one vs. Closest Analogs


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Non-Fluorinated Analog

Fluorination at the 6-position significantly increases the calculated lipophilicity of the molecule compared to its non-fluorinated counterpart. While experimentally derived LogP data are not available for this specific compound, computational predictions indicate a marked increase in LogP for 6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one relative to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. This increase is consistent with the well-documented effect of aromatic fluorine substitution on lipophilicity [1].

Pharmacokinetics Drug Design Structure-Activity Relationship

Altered Acidity (pKa) for Modulated Ionization State at Physiological pH

The electron-withdrawing effect of the C6 fluorine atom is predicted to lower the pKa of the quinolinone NH group relative to the non-fluorinated analog. The predicted pKa for 6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is 13.69 ± 0.10 . In contrast, the pKa of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is expected to be higher due to the absence of the fluorine substituent, which would reduce electron density on the quinolinone ring.

Physicochemical Properties Drug Metabolism Lead Optimization

Improved Metabolic Stability via Blockade of CYP450-Mediated Oxidation

A primary rationale for incorporating fluorine into aromatic rings is to block sites susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. The 6-position of quinoline is a known metabolic soft spot. Replacing the hydrogen with a fluorine atom creates a strong C-F bond that is resistant to enzymatic oxidation, thereby preventing hydroxylation and subsequent conjugation, which are major clearance pathways for drugs [1]. This effect is well-documented across multiple chemical series but is inferred here as a key differentiator between the target compound and its non-fluorinated analog.

Drug Metabolism Pharmacokinetics Lead Optimization

Potential for Enhanced Antimicrobial Potency Against Gram-Negative Bacteria vs. Non-Fluorinated Quinolinones

Literature on quinolin-2(1H)-one derivatives indicates that fluorine substitution can enhance antimicrobial activity, particularly against Gram-negative bacteria . While specific MIC values for this compound against E. coli and K. pneumoniae are not provided, studies on related series show that fluorine incorporation improves potency relative to non-fluorinated controls . The presence of a fluorine atom is a recognized strategy to improve antibacterial activity by modulating electronic properties and enhancing target binding [1].

Antimicrobial Antibacterial Structure-Activity Relationship

Optimal Research Applications for 6-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies for MAO-B or Antimicrobial Lead Optimization

This compound serves as a critical tool for establishing SAR in programs targeting monoamine oxidase B (MAO-B) inhibition or antimicrobial activity. Its structural differentiation—specifically the C6 fluorine—allows researchers to directly quantify the impact of halogenation on potency, selectivity, and physicochemical properties relative to the non-fluorinated parent scaffold. While direct IC50 data for this precise molecule is not publicly available, its utility as a SAR probe is based on the well-documented effects of fluorine on metabolic stability and target engagement in related quinolinone series [1]. Its use in comparative assays provides a direct, evidence-based rationale for including or excluding fluorine in subsequent lead optimization cycles [1].

Synthesis of Advanced Intermediates for Kinase or GSK-3β Inhibitor Programs

The primary alcohol at C3 provides a versatile synthetic handle for further functionalization, making 6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one an ideal advanced building block. It can be readily converted to esters, ethers, or amides, enabling the rapid generation of focused libraries for screening against kinase targets, such as GSK-3β, where quinolin-2-one derivatives have demonstrated potent inhibition [1][2]. The presence of the fluorine atom pre-installs a key pharmacophoric element known to enhance binding and metabolic profile, thereby streamlining the synthesis of complex, drug-like molecules [1].

Comparative Physicochemical Profiling in Preformulation Development

The predicted differences in LogP, pKa, and metabolic stability between this fluorinated compound and its non-fluorinated analog make it a valuable comparator in preformulation studies. Researchers can utilize this compound to experimentally validate the impact of a single atom (F for H substitution) on key developability parameters such as aqueous solubility, lipophilicity, and chemical stability [1]. Such data is crucial for selecting lead candidates with optimal drug-like properties and for building predictive models that guide future compound design [1].

Tool Compound for Investigating Fluorine's Effect on Membrane Permeability in Quinoline Series

This compound is well-suited for use as a model system to study the fundamental effects of aromatic fluorine substitution on passive membrane permeability. By comparing its permeability coefficients (e.g., in PAMPA or Caco-2 assays) directly with those of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, researchers can isolate and quantify the contribution of the fluorine atom to cellular uptake [1]. This information is broadly applicable across medicinal chemistry and provides empirical data to support computational models of drug transport [1].

Quote Request

Request a Quote for 6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.